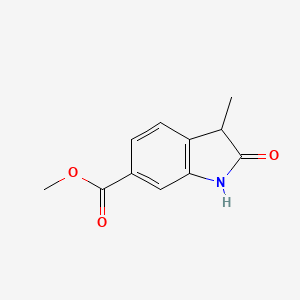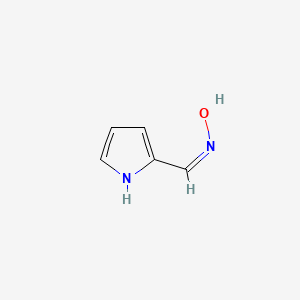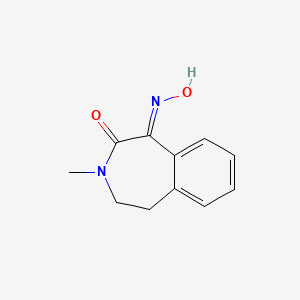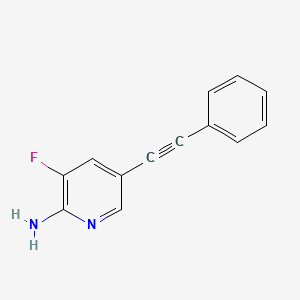
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its biological and pharmacological activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for developing new pharmaceuticals with therapeutic potential.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. These interactions contribute to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
- Methyl 2-oxoindoline-6-carboxylate
Uniqueness
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biological processes .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-methyl-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-8-4-3-7(11(14)15-2)5-9(8)12-10(6)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
UAVRXVWYQYUZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)
![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)




![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)



![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
